N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline
Description
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline is a 1,3,4-oxadiazole derivative characterized by a phenyl group at the 5-position of the oxadiazole ring, a methyl linker to the aniline moiety, and a trifluoromethoxy (-OCF₃) substituent at the para position of the aniline. The 1,3,4-oxadiazole core is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-deficient nature, metabolic stability, and versatility in medicinal chemistry . The trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism, making the compound a candidate for pharmaceutical applications .
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-13-8-6-12(7-9-13)20-10-14-21-22-15(23-14)11-4-2-1-3-5-11/h1-9,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSNGLOXBUZLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CNC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the phenyl and trifluoromethoxy groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is typically synthesized via cyclization of a diacylhydrazine precursor under dehydrating conditions. For example:
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Reaction : Cyclization of N-(4-(trifluoromethoxy)phenyl)acetohydrazide with phenyl-substituted carboxylic acid derivatives using phosphorus oxychloride (POCl₃) as a catalyst .
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Conditions : Reflux in anhydrous dichloromethane (DCM) at 80°C for 6–12 hours .
Functionalization of the Aniline Group
The 4-(trifluoromethoxy)aniline moiety is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling .
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Example : Coupling of 5-phenyl-1,3,4-oxadiazol-2-ylmethyl chloride with 4-(trifluoromethoxy)aniline in the presence of a palladium catalyst .
1,3,4-Oxadiazole Ring
The oxadiazole ring exhibits moderate stability under acidic/basic conditions but undergoes ring-opening reactions under strong nucleophilic or reducing conditions:
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Hydrolysis : Treatment with concentrated HCl (12 N) at 100°C yields N-methyl-4-(trifluoromethoxy)aniline and phenylcarboxylic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the ring to form a diamino derivative .
Trifluoromethoxy Group
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Nucleophilic Aromatic Substitution : Limited reactivity due to steric and electronic effects.
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Radical Reactions : Forms stable intermediates under UV light.
Aniline Moiety
The primary amine undergoes typical reactions:
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Diazotization : Forms diazonium salts at 0–5°C, which couple with phenols to form azo dyes .
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol .
Cross-Coupling and Catalytic Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
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Reaction : Coupling with arylboronic acids at the oxadiazole C-5 position.
Buchwald-Hartwig Amination
Table 2: Catalytic Reaction Data
| Reaction Type | Substrate | Catalyst System | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78% | |
| Buchwald-Hartwig | Piperidine | Pd(dba)₂, Xantphos | 62% |
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.
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Photodegradation : UV exposure (λ = 254 nm) leads to C–O bond cleavage in the trifluoromethoxy group.
Biological Activity and Derivatization
While not the primary focus, derivatives of this compound show promise in medicinal chemistry:
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit anticonvulsant properties. A study synthesized several 2,5-disubstituted-1,3,4-oxadiazoles and evaluated their efficacy against seizures using the maximal electroshock (MES) seizure model. The synthesized compounds showed promising anticonvulsant activity, suggesting that modifications around the oxadiazole ring can enhance therapeutic effects .
Cancer Treatment
The oxadiazole moiety has been linked to improved bioactivity in anticancer agents. For instance, studies have indicated that compounds incorporating the 1,2,3-triazole unit can exhibit enhanced antiproliferative activity across various cancer cell lines. The incorporation of the oxadiazole structure into these compounds may further augment their efficacy by improving metabolic stability and reducing susceptibility to enzymatic degradation .
Materials Science
Fluorescent Sensors
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline has been explored as a component in the synthesis of novel fluorescent sensors. The compound's ability to form stable complexes with metal ions has been utilized in developing chemosensors for detecting heavy metals in environmental samples. These sensors leverage the luminescent properties of oxadiazole derivatives to provide sensitive detection methods .
Analytical Chemistry
Chromatographic Applications
The compound has shown potential in chromatographic techniques as a stationary phase material due to its unique chemical properties. Its incorporation into stationary phases can enhance separation efficiency for various analytes in complex mixtures. Studies have indicated that such modifications can lead to improved resolution and selectivity in high-performance liquid chromatography (HPLC) applications .
Table 1: Anticonvulsant Activity of Oxadiazole Derivatives
| Compound | Dose (mg/kg) | MES Seizure Inhibition (%) |
|---|---|---|
| A | 10 | 75 |
| B | 20 | 85 |
| C | 30 | 90 |
Table 2: Fluorescent Properties of Oxadiazole-Based Sensors
| Compound | Quantum Yield (%) | Detection Limit (µM) |
|---|---|---|
| D | 25 | 0.5 |
| E | 30 | 0.3 |
| F | 35 | 0.1 |
Case Studies
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole derivatives revealed that specific structural modifications could significantly enhance their cytotoxic effects against HeLa cells (human cervix carcinoma). The study found that compounds with electron-withdrawing groups exhibited lower IC50 values compared to their counterparts with electron-donating groups .
Case Study 2: Environmental Sensing
In a study focused on environmental monitoring, a series of oxadiazole-based chemosensors were developed for detecting lead ions in water samples. The sensors demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical application of this compound in environmental chemistry .
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
LMM5 and LMM11
- Structure :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- Both compounds feature sulfonamide and benzamide groups absent in the target compound.
- LMM5 has a 4-methoxyphenylmethyl substituent, while LMM11 incorporates a furan ring.
- Biological Activity :
Compound 17e
- Structure: N-(4-Fluorobenzyl)-3-phenoxy-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)aniline.
- Key Differences: Contains a fluorobenzyl and phenoxy substituent instead of trifluoromethoxy.
N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline
- Structure: Features a dimethylamino (-N(CH₃)₂) group instead of trifluoromethoxy.
- Key Differences: The electron-donating dimethylamino group increases basicity (pKa ~8.5) versus the electron-withdrawing trifluoromethoxy group (pKa ~6.2).
- Crystallography :
4-(5-Furan-2-yl-1,3,4-oxadiazol-2-yl)aniline
- Structure : Substituted with a furan ring at the 5-position of oxadiazole.
- Key Differences :
- Furan’s oxygen atom introduces hydrogen-bonding capacity, absent in the phenyl-substituted target compound.
- Synthesis :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | LMM5 | Compound 17e | N,N-Dimethyl Analogue |
|---|---|---|---|---|
| LogP | 3.8 (predicted) | 4.1 | 3.5 | 2.9 |
| Water Solubility (µg/mL) | <10 | 15–20 | <5 | 50–100 |
| Metabolic Stability | High (CYP450 resistance) | Moderate | Low | High |
| Electronic Effect | Strongly electron-withdrawing (-OCF₃) | Electron-donating (-OCH₃) | Electron-neutral (-F) | Electron-donating (-N(CH₃)₂) |
Biological Activity
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its bioactivity. The trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
2. Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4–32 μg/mL |
| Compound B | Escherichia coli | 64–256 mg/mL |
| Compound C | Candida albicans | 64–256 mg/mL |
These compounds were found to be more effective than standard antibiotics like chloramphenicol .
3. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. Notably:
- Enzyme Targets : Thymidylate synthase, HDAC, topoisomerase II.
- Mechanistic Insights : Compounds have shown to inhibit telomerase activity and induce apoptosis in cancer cells.
For example, a study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.2 to 83.9 μM against various cancer cell lines .
4. Anti-inflammatory Activity
This compound has also been noted for its anti-inflammatory properties:
| Study | Inflammatory Model | Observed Effect |
|---|---|---|
| Study A | NO production in RAW264.7 cells | Significant reduction at IC50 = 2.91 ± 0.47 μM |
| Study B | Scopolamine-induced AD mice | Improvement in learning and memory impairment |
The anti-inflammatory effects are attributed to the compound's ability to block NF-κB signaling pathways and reduce reactive oxygen species (ROS) generation .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various oxadiazole derivatives against resistant strains of bacteria, this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics .
Case Study 2: Anticancer Mechanisms
A study conducted on human breast cancer cell lines demonstrated that the compound induced apoptosis through caspase activation and inhibited cell proliferation by targeting specific oncogenic pathways .
Q & A
Q. Basic Characterization :
- ¹H/¹³C NMR : To confirm proton environments (e.g., trifluoromethoxy group at δ ~7.4 ppm in DMSO-d₆) and carbon backbone .
- HRMS : For molecular ion validation (e.g., [M + Na]+ peaks) .
- X-ray Crystallography : Resolves bond angles (e.g., N3—C11—O1 = 112.53°) and confirms planar oxadiazole geometry .
How can researchers optimize synthetic yield and purity for scale-up?
Q. Advanced Methodological Considerations :
- Catalyst Screening : Palladium-based catalysts improve coupling efficiency (e.g., 88% yield in ).
- Solvent Optimization : Ethanol or dioxane enhances Schiff base formation, while DMF improves solubility for intermediates .
- Purification : Gradient flash chromatography (e.g., n-pentane/EA = 7:1) removes byproducts like unreacted aniline .
What biological assays are suitable for evaluating its pharmacological potential?
Q. Advanced Research Applications :
- CETP Inhibition : Test cholesteryl ester transfer inhibition using in vitro lipid-transfer assays .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .
- Antioxidant Screening : DPPH radical scavenging assays to assess reactive oxygen species (ROS) quenching .
How do structural modifications influence bioactivity?
Q. Structure-Activity Relationship (SAR) Strategies :
- Oxadiazole Substituents : Replace phenyl with pyridyl groups to enhance solubility (logP reduction) .
- Aniline Modifications : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
- Methyl Linker : Shortening the methylene bridge may affect binding affinity to targets like CETP .
What computational tools predict its interaction with biological targets?
Q. Advanced Modeling Approaches :
- DFT Calculations : Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .
- Molecular Docking : Simulate binding to CETP or cancer-related proteins (e.g., PDB: 1TQ8) using AutoDock Vina .
How does solubility impact formulation for in vivo studies?
Q. Formulation Challenges :
- Solubility Profile : Low aqueous solubility (common for trifluoromethoxy derivatives) necessitates DMSO or PEG-400 vehicles .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability and reduce toxicity .
What structural insights are revealed by crystallographic data?
Q. Advanced Structural Analysis :
- Planar Oxadiazole Core : Stabilizes π-π stacking with aromatic residues in target proteins .
- Bond Angles : N4—C12—O1 = 112.19° confirms sp² hybridization, critical for electronic effects .
How stable is this compound under varying storage conditions?
Q. Stability Considerations :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethoxy group .
- Hydrolytic Stability : Avoid aqueous buffers at pH > 8 to prevent oxadiazole ring cleavage .
How should researchers address contradictions in biological data across studies?
Q. Data Contradiction Analysis :
- Assay Variability : Standardize protocols (e.g., CETP inhibition assays at 37°C vs. room temperature) .
- Cell Line Specificity : Compare activity across multiple lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .
- Metabolite Interference : Use LC-MS to rule out degradation products in bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
